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Fruquintinib Administration: Application Notes

Key Clinical Conclusion: A high-fat meal does not significantly alter the systemic exposure of

fruquintinib. Concurrent administration with the proton pump inhibitor (PPI) rabeprazole also results in no

clinically relevant change in fruquintinib pharmacokinetics (PK) [1] [2]. This supports the approved

product labeling, which states that fruquintinib can be taken with or without food and without restrictions

on acid-reducing agents [3] [4].

Supporting Quantitative Pharmacokinetic Data:

Table 1: Summary of Key Food Effect and DDI Study Results on Fruquintinib PK (5 mg Dose)

PK Parameter
Geometric Least Squares
Mean Ratio (GMR%)

90% Confidence
Interval

Conclusion

Food Effect (Fed vs. Fasted)
[1]

• Fruquintinib AUC 107% 99.8%, 114% No effect

• Fruquintinib C~max~ 90.7% 80.3%, 102% No effect

DDI with Rabeprazole (With
vs. Without PPI) [1]
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PK Parameter
Geometric Least Squares
Mean Ratio (GMR%)

90% Confidence
Interval

Conclusion

• Fruquintinib AUC 102% 94.7%, 110% No effect

• Fruquintinib C~max~ 97.8% 86.5%, 111% No effect

Table 2: Key Physicochemical and Pharmacokinetic Properties of Fruquintinib

Property Characteristic Experimental Conditions / Notes

BCS Classification
[1]

Class 2 Low solubility, high permeability.

pKa [1] 2.78 Weak base.

Aqueous Solubility
[5] [1]

pH-dependent (129.9 μg/mL at
pH 1; 0.9 μg/mL at pH 6.8)

37°C. Significant decrease in solubility with
increasing pH.

Solubility in
Biorelevant Media [1]

FaSSIF: 2.07 μg/mL; FeSSIF:
8.67 μg/mL

Fasted State Simulated Intestinal Fluid
(FaSSIF); Fed State Simulated Intestinal

Fluid (FeSSIF).

Median T~max~
(Fasted) [6]

2 - 3 hours Time to reach peak plasma concentration.

Protein Binding [5]

[6]

~95% High binding to plasma proteins.

Mechanistic Insight and Paradigm Challenge: Fruquintinib is a weak base with pH-dependent solubility,

a profile typically associated with potential for food and pH-dependent drug-drug interactions (DDIs) [1].

However, clinical results demonstrate no such effects. This indicates that the in vitro pH-dependent solubility

of a BCS Class 2 weak base does not necessarily predict its clinical performance regarding food effect or

pH-dependent DDIs [1]. The higher solubility in Fed State Simulated Intestinal Fluid (FeSSIF) may partially

explain the lack of a negative food effect [1].
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Detailed Experimental Protocols

The following protocols are based on the pivotal clinical study that evaluated both the food effect and DDI

with rabeprazole [1].

Protocol 1: Clinical Study Design for Food and pH-Dependent
DDI Assessment

1. Study Objective: To evaluate the effects of a high-fat meal and concomitant rabeprazole (a PPI) on the

single-dose pharmacokinetics and safety of fruquintinib in healthy subjects.

2. Study Design:

This was a single-center, open-label, randomized, two-sequence, three-period study [1].
The workflow of the study design is as follows:
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Study Start

Screening (Within 21 days of Day 1)

Period 1: Food Effect (Day 1)

14-day Washout

Period 2: Food Effect Crossover (Day 15)

Rabeprazole 40 mg QD
(6-day Lead-in)

Period 3: DDI Assessment
(Day 22: Rabeprazole + Fruquintinib)

End of Study
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Diagram Title: Three-Period Clinical Study Design

3. Subject Selection:

Population: Healthy adult subjects.

Key Criteria: Good health as determined by medical history, physical examination, and clinical
laboratory tests. Specific age and BMI ranges as defined in the protocol.

4. Treatment Regimens:

Fruquintinib Dose: A single 5 mg oral dose in all periods [1].
Food Effect Assessment (Periods 1 & 2): A two-period crossover design.

Fasted: Following an overnight fast of at least 10 hours.
Fed: 30 minutes after starting a high-fat, high-calorie breakfast (approximately 800-1000 kcal,

with 50% of calories from fat) [1].
DDI Assessment (Period 3): Following a 6-day lead-in of rabeprazole 40 mg once daily, a single

dose of rabeprazole 40 mg was administered 1 hour before fruquintinib under fasted conditions [1].

5. Pharmacokinetic Sampling:

Blood samples for PK analysis of fruquintinib and its metabolite M11 were collected pre-dose and

over 168 hours post-dose in each period [1].
Key PK Parameters: Area under the concentration-time curve (AUC~0–t~, AUC~0–∞~), maximum

concentration (C~max~), time to C~max~ (T~max~), and half-life (t~1/2~).

6. Bioanalytical Method:

Plasma concentrations of fruquintinib and M11 were quantified using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method [1].

7. Statistical Analysis for Bioequivalence:

The primary analysis compared systemic exposure (AUC and C~max~) between test (fed or with
rabeprazole) and reference (fasted or without rabeprazole) conditions.

Analysis of variance (ANOVA) models were applied to the log-transformed PK parameters.
A lack of effect was concluded if the 90% confidence intervals for the geometric least squares mean

ratios (GMR%) of AUC and C~max~ were entirely within the 80-125% bioequivalence bounds [1].
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Protocol 2: Decision Framework for Food Effect and DDI
Assessment

For drug development professionals, the following workflow outlines a strategic approach for evaluating

food and pH-dependent DDIs for weak base drugs, informed by the fruquintinib case.

Is the drug a BCS Class 2
weak base with pH-dependent solubility?

Conduct in vitro profiling:
- pKa determination

- Solubility vs. pH profile
- Solubility in FaSSIF/FeSSIF

Yes

Proceed to clinical study
(Reference Protocol 1)

No

In vitro data suggests
potential food/DDI risk

Clinical study shows
no significant effect

Update product label:
'Take with or without food'

'No restriction on acid-reducing agents'
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Diagram Title: Decision Path for Food and DDI Assessment

Discussion and Implications for Drug Development

The case of fruquintinib demonstrates that while in vitro physicochemical profiling is essential for

identifying potential risks, clinical studies remain the definitive method for assessing food effects and pH-

dependent DDIs. The dissociation between in vitro solubility and clinical exposure outcomes highlights the

complexity of oral drug absorption.

These findings support a drug development paradigm where clinical evaluation of food and acid-reducing

agent effects is warranted for weak base drugs, even when in vitro data suggest potential interactions. A

negative clinical result, as with fruquintinib, can significantly enhance patient convenience and adherence

by allowing administration without dietary or concomitant medication restrictions [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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administration-with-or-without-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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